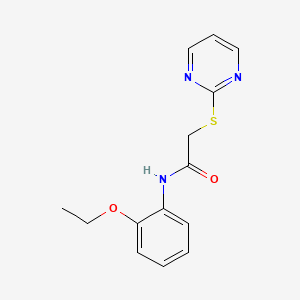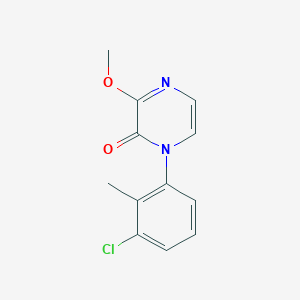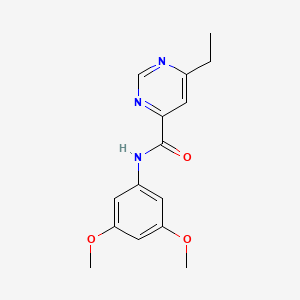![molecular formula C17H23N7O3 B15115451 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a purine derivative linked to an imidazolidine-2,4-dione structure. Compounds of this nature often exhibit significant biological activity and can be of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione likely involves multiple steps, including the formation of the purine derivative, the piperidine ring, and the imidazolidine-2,4-dione core. Typical synthetic routes may involve:
Formation of the purine derivative: This can be achieved through nucleophilic substitution reactions.
Formation of the piperidine ring: This may involve cyclization reactions.
Formation of the imidazolidine-2,4-dione core: This can be synthesized through condensation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This may involve:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could occur at the imidazolidine-2,4-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.
Industry: In the production of specialized chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this may:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression or replication.
Modulate signaling pathways: Altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Purine Derivatives: Such as caffeine or theobromine.
Imidazolidine-2,4-dione Derivatives: Such as hydantoin.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione lies in its specific structure, which combines features of both purine and imidazolidine-2,4-dione derivatives, potentially leading to unique biological activities and applications.
For precise and detailed information, consulting scientific literature and databases would be necessary
Eigenschaften
Molekularformel |
C17H23N7O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-(2-methoxyethyl)-1-[1-(9-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-11-20-14-15(21)18-10-19-16(14)22-5-3-12(4-6-22)24-9-13(25)23(17(24)26)7-8-27-2/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
GYHGRQPVRFYMLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115383.png)
![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B15115384.png)
![3-[5-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B15115386.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine](/img/structure/B15115391.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![N-{1-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115402.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115444.png)


